molecular formula C15H13ClN2 B11946865 4-(4-Chlorophenyl)-2-methyl-1,2-dihydrophthalazine CAS No. 20072-48-4

4-(4-Chlorophenyl)-2-methyl-1,2-dihydrophthalazine

Cat. No.: B11946865
CAS No.: 20072-48-4
M. Wt: 256.73 g/mol
InChI Key: UJZBEVAMULPBFA-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-methyl-1,2-dihydrophthalazine is a heterocyclic compound that features a phthalazine core substituted with a 4-chlorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)-2-methyl-1,2-dihydrophthalazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chlorobenzaldehyde with methylhydrazine, followed by cyclization to form the dihydrophthalazine ring .

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the laboratory synthesis, focusing on yield improvement and cost reduction. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Chlorophenyl)-2-methyl-1,2-dihydrophthalazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine-1,4-dione derivatives, while substitution reactions can produce a variety of functionalized phthalazines .

Scientific Research Applications

4-(4-Chlorophenyl)-2-methyl-1,2-dihydrophthalazine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-methyl-1,2-dihydrophthalazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

These compounds share structural similarities but may exhibit different reactivity and biological activities due to variations in their substituents.

Properties

CAS No.

20072-48-4

Molecular Formula

C15H13ClN2

Molecular Weight

256.73 g/mol

IUPAC Name

4-(4-chlorophenyl)-2-methyl-1H-phthalazine

InChI

InChI=1S/C15H13ClN2/c1-18-10-12-4-2-3-5-14(12)15(17-18)11-6-8-13(16)9-7-11/h2-9H,10H2,1H3

InChI Key

UJZBEVAMULPBFA-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=CC=CC=C2C(=N1)C3=CC=C(C=C3)Cl

Origin of Product

United States

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